molecular formula C17H14Cl3F3N4O B2637915 [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone CAS No. 1119244-29-9

[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone

Cat. No.: B2637915
CAS No.: 1119244-29-9
M. Wt: 453.67
InChI Key: RSXNCXYNCRQLCL-UHFFFAOYSA-N
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Description

[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone is a synthetic organic compound. Its unique structure integrates both pyridine and diazepane rings, with substituents known for their bioactivity. It’s utilized in scientific research primarily for its potential in medicinal chemistry and biological activity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves a multi-step process. The initial step includes the formation of 3-chloro-5-(trifluoromethyl)pyridine, which is then reacted with 1,4-diazepane under controlled conditions to yield [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane. Subsequent reactions involving 3,6-dichloropyridin-2-yl methanone complete the synthesis, often requiring catalysts and specific temperature controls to ensure product yield and purity.

Industrial Production Methods

In an industrial setting, the compound is produced using high-efficiency reaction vessels that allow precise temperature and pressure control. Automation of reagent addition and continuous monitoring ensure optimal reaction conditions. Purification processes, such as crystallization and chromatography, are employed to obtain the compound in its pure form, ensuring its suitability for research and application.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation to introduce additional functional groups, modifying its biological activity.

  • Reduction: Reduction processes can alter the electronic properties, impacting its reactivity and interactions with biological molecules.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Substituting agents: Halogens (chlorine, bromine), alkylating agents.

Major Products

Reaction outcomes depend on the reagents and conditions used. Oxidation typically results in the addition of hydroxyl or carbonyl groups, while reduction can lead to hydrogenated derivatives. Substitution reactions yield a variety of analogs with modified substituents on the pyridine or diazepane rings.

Scientific Research Applications

Chemistry

Biology

Its biological activity is explored for receptor binding studies, enzymatic assays, and cellular interactions.

Medicine

Researchers investigate its potential as a pharmaceutical lead compound, particularly in targeting neurological and inflammatory pathways.

Industry

Used in the development of agrochemicals and materials science for its unique reactivity and stability properties.

Comparison with Similar Compounds

Similar compounds include:

  • [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone analogs: Variants with different substituents on the pyridine and diazepane rings.

  • Diazepam derivatives: Sharing the diazepane core, these compounds exhibit similar binding characteristics but with variations in their pharmacological profiles.

  • Pyridine derivatives: Compounds like nicotinamide and pyridoxine which have distinct biological roles but share structural similarities.

This compound stands out due to its dual ring structure and specific substituents, offering unique interactions and potential for diverse applications.

There you go! Do you find such deep dives into chemical compounds fascinating?

Properties

IUPAC Name

[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl3F3N4O/c18-11-2-3-13(20)25-14(11)16(28)27-5-1-4-26(6-7-27)15-12(19)8-10(9-24-15)17(21,22)23/h2-3,8-9H,1,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXNCXYNCRQLCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=C(C=CC(=N2)Cl)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl3F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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